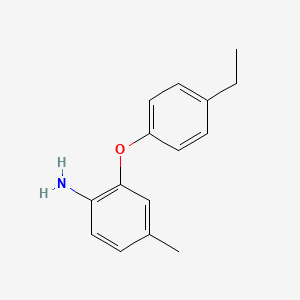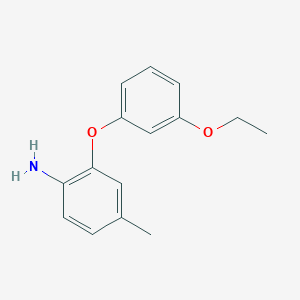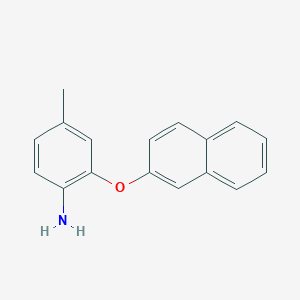
4-Methyl-2-(2-naphthyloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(2-naphthyloxy)aniline is an organic compound with the molecular formula C₁₇H₁₅NO and a molecular weight of 249.32 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include a naphthalene ring and an aniline group.
Preparation Methods
The synthesis of 4-Methyl-2-(2-naphthyloxy)aniline can be achieved through various synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a naphthol derivative reacts with a methyl-substituted aniline under specific conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Methyl-2-(2-naphthyloxy)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-2-(2-naphthyloxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study enzyme interactions and protein binding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound is utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(2-naphthyloxy)aniline involves its interaction with specific molecular targets. The naphthalene ring and aniline group allow it to bind to various enzymes and proteins, affecting their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Methyl-2-(2-naphthyloxy)aniline can be compared to other similar compounds such as:
2-Naphthylamine: Lacks the methyl and naphthyloxy groups, making it less versatile in certain reactions.
4-Methyl-2-naphthol: Contains a hydroxyl group instead of an aniline group, affecting its reactivity.
2-Naphthoxyacetic acid: Has an acetic acid group, which alters its chemical properties and applications.
The uniqueness of this compound lies in its combination of the naphthalene ring and aniline group, providing a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
4-methyl-2-naphthalen-2-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-6-9-16(18)17(10-12)19-15-8-7-13-4-2-3-5-14(13)11-15/h2-11H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDYCVYWOSUUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
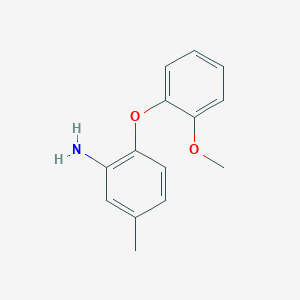
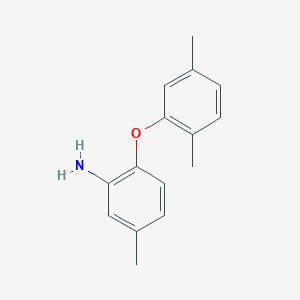
![2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline](/img/structure/B3172158.png)
![4-[2-(4-Methylphenoxy)ethyl]piperidine](/img/structure/B3172166.png)
![2-[(4-Chloro-1-naphthyl)oxy]-5-methylphenylamine](/img/structure/B3172170.png)
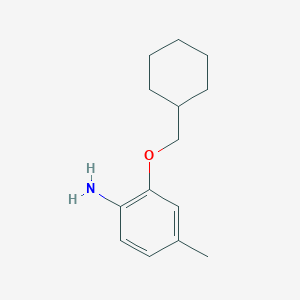
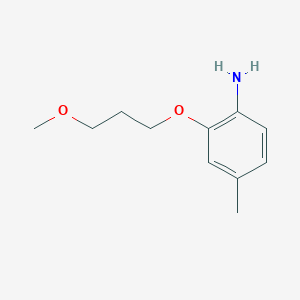
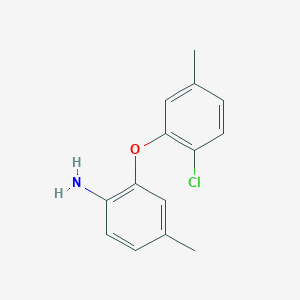
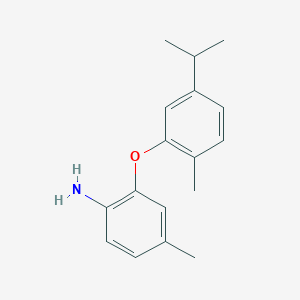
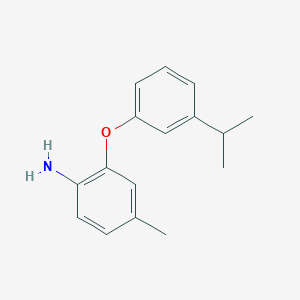
![2-[4-(Tert-butyl)phenoxy]-4-methylphenylamine](/img/structure/B3172220.png)

